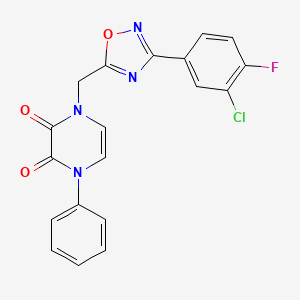

N-cyclopentyl-6-methylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-cyclopentyl-6-methylpyrimidin-4-amine" is not directly studied in the provided papers. However, related compounds with similar pyrimidine structures have been investigated for various properties and applications. For instance, a study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine has shown its potential as an antihypertensive agent acting on the I1 imidazoline receptor . Another related compound, 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide, has been synthesized and evaluated for antimicrobial activity, showing significant results against various bacteria and fungi .

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves various chemical reactions, including cyclization and aldol condensation. For example, the synthesis of substituted benzamide derivatives from 4-ethyl-6-methylpyrimidin-2-amine involves a reaction with 4-(bromomethyl)benzoyl bromide in the presence of KOH . The cyclization of N-methyl-N-(2-alkylallyl)amines leads to the formation of pyrrolidines and piperidines, as demonstrated by a study on cyanoisopropyl radical-induced cyclization .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic techniques. The study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine utilized FT-IR, FT-Raman, and NMR, along with DFT calculations, to investigate the molecular structure, revealing good agreement between theoretical and experimental values . Similarly, the structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine was determined, allowing for the assignment of regioselectivity in amine substitutions .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be inferred from their interactions with various reagents. For instance, N-Methylidene(bis(trimethylsilyl)methyl)amine has been shown to act as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes, leading to the formation of β-lactams . The reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine towards different amines has also been demonstrated, resulting in various substituted pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their electronic properties, thermodynamic parameters, and biological activity, have been calculated and analyzed. The study on the antihypertensive pyrimidine derivative reported the calculation of molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, HOMO-LUMO energies, dipole moment, polarizability, and hyperpolarizability, suggesting the compound's potential biological activity . The substituted benzamide derivatives were characterized by IR, ^1H, ^13C NMR, MS, and elemental data, and their antibacterial and antifungal activities were evaluated, with some compounds showing activity comparable to standard drugs .

Aplicaciones Científicas De Investigación

Synthesis of Functionalized Pyrimidines

Research into the synthesis of functionalized pyrimidines, such as the work by Elghareeb et al. (2011), has shown the potential of using compounds like N-cyclopentyl-6-methylpyrimidin-4-amine in creating highly functionalized pyrimidinylpyrrolidines. These compounds are synthesized through reactions that yield single diastereomers, which could have implications in the development of pharmaceuticals and advanced materials Elghareeb E. Elboray et al., 2011.

Antihypertensive Derivatives

In the field of medicinal chemistry, derivatives of pyrimidin-amine compounds have been evaluated for their antihypertensive activity. Bennett et al. (1981) synthesized and assessed a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, demonstrating their potential in lowering blood pressure in hypertensive rats L. Bennett et al., 1981.

Structural Analysis and Crystallography

The structural analysis of similar pyrimidin-amine compounds, such as cyprodinil studied by Jeon et al. (2015), offers insights into the geometric and electronic configurations of these molecules. Such analyses are crucial for understanding the interactions of these compounds at the molecular level, which can inform their applications in various scientific fields Youngeun Jeon et al., 2015.

Mecanismo De Acción

Target of Action

Similar compounds such as 4-anilinopyrimidines have been found to target microtubule affinity-regulating kinase 4 (mark4) and nedd8-activating enzyme (nae) . MARK4 is known for its role in phosphorylating microtubule associated proteins, which facilitates cell shape alterations, cell division, and cell cycle control . NAE, on the other hand, is the only activation enzyme in the NEDDylation modification and is considered an attractive target for developing anticancer drugs .

Biochemical Pathways

Related pyrimidinamine derivatives are known to affect mitochondrial electron transport, which is a crucial pathway in cellular respiration .

Result of Action

Related compounds such as 4-anilinopyrimidines have shown potential in the treatment of diseases like alzheimer’s, metabolism disorders, and cancer .

Propiedades

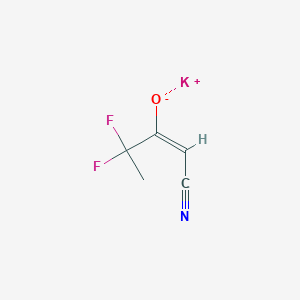

IUPAC Name |

N-cyclopentyl-6-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8-6-10(12-7-11-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQBQFUJCNZJAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate](/img/structure/B2511319.png)

![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)

![1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2511328.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2511329.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2511332.png)